2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2S/c1-28(2)22-13-11-20(12-14-22)24(29-16-15-19-7-3-4-8-21(19)18-29)17-27-32(30,31)25-10-6-5-9-23(25)26/h3-14,24,27H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVFEBXHYFSFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethylamine.
Sulfonamide Formation: The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the tetrahydroisoquinoline moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that compounds similar to 2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Research has shown cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties. The presence of the sulfonamide functional group in this compound suggests potential efficacy against bacterial infections. Preliminary studies indicate that derivatives can inhibit bacterial growth by interfering with folic acid synthesis.
Quantitative Structure–Activity Relationship (QSAR)
QSAR studies have been employed to predict the biological activity of sulfonamide derivatives based on their chemical structure. By analyzing various molecular descriptors and biological data, researchers can optimize the design of new compounds with enhanced efficacy and reduced toxicity .
Case Study: Anticancer Evaluation
A study published in Molecules explored a series of benzenesulfonamide derivatives similar to the target compound. The findings highlighted:
- Cytotoxicity : Several derivatives showed IC50 values in the low micromolar range against multiple cancer cell lines.
- Selectivity : Some compounds demonstrated selective toxicity towards cancer cells compared to normal cells .
Case Study: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, derivatives were tested against common pathogens. Results indicated:
- Efficacy : Certain compounds exhibited strong inhibition against Gram-positive bacteria.
- Mechanism : The mode of action was linked to interference with bacterial folate metabolism .
Data Tables
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors such as serotonin or dopamine receptors, given its structural similarity to known ligands.
Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The chloro group in the target compound increases electrophilicity compared to the methyl or methoxy groups in analogs . This may enhance reactivity in nucleophilic environments, such as enzyme active sites.
Synthetic Routes: The target compound likely involves a multi-step synthesis, including sulfonylation of a THIQ-containing amine intermediate, similar to methods used for N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (e.g., reacting amines with sulfonyl chlorides) . In contrast, the synthesis of (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide emphasizes stereochemical control, requiring chiral resolution or asymmetric catalysis .
Physicochemical Properties: The dimethylamino group enhances solubility in polar solvents compared to the hydrophobic naphthyl group in ’s compound . The THIQ core may increase basicity relative to non-cyclic amines in other sulfonamides, affecting pharmacokinetics (e.g., blood-brain barrier penetration) .
Research Findings and Analytical Data
Spectroscopic and Chromatographic Trends
While direct data for the target compound are unavailable, insights from analogs suggest:
- NMR: The THIQ protons would resonate near δ 2.5–4.0 ppm (similar to tetrahydroisoquinoline derivatives), while the dimethylamino group’s protons appear as a singlet near δ 2.8–3.2 ppm .
- Mass Spectrometry : A molecular ion peak at m/z ~475–500 (calculated for C₂₅H₂₇ClN₃O₂S) is expected, with fragmentation patterns highlighting the sulfonamide and THIQ moieties .
- HPLC: Retention times would vary based on polarity; the dimethylamino group may reduce retention compared to non-polar analogs like naphthyl-containing sulfonamides .
Biological Activity
The compound 2-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzene-1-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features several important functional groups:
- Chloro group : Enhances lipophilicity and biological activity.
- Dimethylamino group : Known for its role in receptor interactions.
- Sulfonamide group : Often involved in enzyme inhibition.
The IUPAC name provides insight into its structure, which includes a sulfonamide moiety attached to a tetrahydroisoquinoline derivative.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, potentially inhibiting enzymes such as carbonic anhydrase or dihydropteroate synthase.
- Receptor Interaction : The dimethylamino groups may interact with various receptors, influencing neurotransmitter pathways or other cellular signaling mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are traditionally known for their antibacterial effects. The compound's structural analogs have shown:
- Inhibition against Gram-positive and Gram-negative bacteria : Minimum inhibitory concentrations (MIC) were comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Compound | MIC (µg/mL) | Comparison Standard | Standard MIC (µg/mL) |
|---|---|---|---|
| 2-chloro-N-{...} | 50 | Ampicillin | 100 |
| 2-chloro-N-{...} | 12.5 | Ciprofloxacin | 25 |
Anticancer Activity
Studies on similar sulfonamide derivatives suggest potential anticancer properties. For example:
- Compounds targeting specific cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of related sulfonamide compounds against various bacterial strains. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency .
- Cancer Cell Line Testing : In vitro studies demonstrated that certain derivatives of the compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase .
- Neuropharmacological Effects : Research has also suggested that compounds with similar dimethylamino substitutions can impact neurotransmitter levels, potentially offering therapeutic avenues for neurological disorders .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of this sulfonamide derivative, particularly considering steric hindrance from the tetrahydroisoquinoline moiety?
Answer:
The synthesis of sterically hindered sulfonamides often requires stepwise coupling and controlled reaction conditions. For example:
- Step 1: Pre-activate the sulfonyl chloride intermediate (e.g., using 2-chlorobenzenesulfonyl chloride) with a coupling agent like HATU to enhance reactivity toward bulky amines.
- Step 2: Introduce the tetrahydroisoquinoline-ethylamine fragment under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions.
- Step 3: Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10).
Yield optimization may require iterative adjustments to solvent polarity and reaction time .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the dimethylaminophenyl and tetrahydroisoquinoline groups?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:
- Key Parameters: Analyze bond angles (e.g., C–S–N linkage) and dihedral angles between aromatic rings. For example, in a related sulfonamide, the benzene rings formed a dihedral angle of 35.85°, stabilized by intramolecular C–H⋯O hydrogen bonds .
- Validation: Compare experimental data with computational models (DFT at B3LYP/6-31G* level) to confirm torsional flexibility or rigidity.
- Challenge Handling: If crystallization fails, use powder XRD paired with solid-state NMR (¹³C CP-MAS) to infer packing motifs .
Advanced: What in vitro assays are suitable for evaluating the anti-HIV-1 activity of this compound, and how can cytotoxicity be minimized?
Answer:
- Activity Testing:
- Use MT-4 cells infected with HIV-1 IIIB strain. Measure viral replication inhibition via p24 antigen ELISA (IC₅₀ determination).
- Compare efficacy against mutant strains (e.g., K103N, Y181C) to assess resistance profiles.
- Cytotoxicity Mitigation:
Basic: How can researchers characterize unexpected by-products formed during synthesis, such as dimerized sulfonamides?
Answer:
- Analytical Workflow:
- LC-MS (ESI+): Identify molecular ions (e.g., [M+H]⁺) and fragmentation patterns.
- ¹H/¹³C NMR: Look for duplicated sulfonamide peaks or symmetry in aromatic regions.
- HRMS: Confirm exact mass (e.g., deviation < 2 ppm).
- Case Study: A related compound unintentionally formed a bis-sulfonamide by-product during coupling, detected via a molecular ion at m/z 623.0874 ([M+Na]⁺) .
Advanced: How can contradictory SAR data for sulfonamide derivatives be reconciled, particularly when structural modifications yield opposing activity trends?
Answer:
- Systematic Analysis:
- Compile datasets from multiple studies (e.g., IC₅₀ values, logP, polar surface area) into a QSAR model.
- Identify outliers using principal component analysis (PCA) to detect confounding factors (e.g., assay variability, impurities).
- Example: A 2012 study found that electron-withdrawing groups on the benzene ring enhanced activity against HIV-1, but a 2020 study reported reduced potency. This discrepancy was attributed to differences in cell-line permeability .
Basic: What chromatographic methods ensure high purity (>98%) of the final compound?
Answer:
- HPLC Conditions:
- Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile/0.1% formic acid (60:40, isocratic).
- Flow Rate: 1.0 mL/min; UV detection at 254 nm.
- Validation: Spike samples with known impurities (e.g., unreacted sulfonyl chloride) to confirm resolution .
Advanced: How can computational docking predict binding interactions with biological targets like HIV-1 reverse transcriptase?
Answer:
- Protocol:
- Prepare the protein structure (PDB ID: 1RT2) by removing water molecules and adding hydrogens.
- Generate ligand conformers using OMEGA2 and dock with Glide (XP mode).
- Analyze key interactions: Sulfonamide oxygen hydrogen bonds with Lys101/Lys103; tetrahydroisoquinoline π-stacking with Tyr181.
- Validation: Compare docking scores (GlideScore) with experimental IC₅₀ values to refine the model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
